4,4-Dimethylpent-2-ynyl chloride

Description

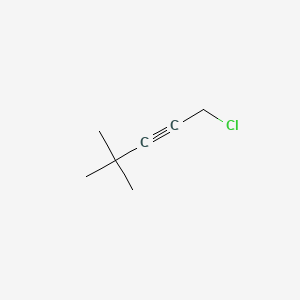

4,4-Dimethylpent-2-ynyl chloride (C₇H₁₁Cl) is an organochloride compound featuring a terminal alkyne group and two methyl substituents at the 4-position of the pent-2-yne backbone. Its structure confers unique reactivity, particularly in fragmentation pathways under mass spectrometry (MS) conditions, as studied in early organic chemistry research . The compound’s steric hindrance from the methyl groups and the electron-withdrawing chloride influence its stability and reaction behavior, making it a subject of interest in mechanistic studies of acetylene derivatives.

Properties

CAS No. |

55683-00-6 |

|---|---|

Molecular Formula |

C7H11Cl |

Molecular Weight |

130.61 g/mol |

IUPAC Name |

1-chloro-4,4-dimethylpent-2-yne |

InChI |

InChI=1S/C7H11Cl/c1-7(2,3)5-4-6-8/h6H2,1-3H3 |

InChI Key |

KVZRKULKRPSPAE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C#CCCl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

In anhydrous tetrahydrofuran (THF) or dichloromethane (DCM), 4,4-dimethylpent-2-yn-1-ol reacts with SOCl₂ in the presence of a base such as pyridine or triethylamine (Et₃N). The base neutralizes HCl generated during the reaction, preventing acid-catalyzed side reactions. The process typically proceeds at 0–25°C for 3–6 hours, yielding 4,4-dimethylpent-2-ynyl chloride with minimal byproducts.

- Dissolve 4,4-dimethylpent-2-yn-1-ol (10 mmol) in 30 mL anhydrous THF.

- Add pyridine (12 mmol) dropwise under nitrogen at 0°C.

- Introduce SOCl₂ (12 mmol) slowly to maintain temperature below 5°C.

- Stir the mixture at room temperature for 4 hours.

- Concentrate under reduced pressure and purify via silica gel chromatography (hexane/ethyl acetate, 95:5) to isolate the product (yield: 75–85%).

Advantages and Limitations

- Advantages: High selectivity, short reaction time, and compatibility with industrial-scale setups.

- Limitations: Requires careful handling of SOCl₂ (corrosive, moisture-sensitive) and inert atmosphere conditions.

Dehydrohalogenation of 1,2-Dichloro-4,4-dimethylpentane

Dehydrohalogenation of vicinal dihalides offers a pathway to chloroalkynes via elimination of hydrogen halide (HX). This method is particularly effective for synthesizing internal alkynes.

Reaction Design

1,2-Dichloro-4,4-dimethylpentane undergoes double elimination in the presence of a strong base such as potassium hydroxide (KOH) or sodium amide (NaNH₂). The reaction proceeds via an E2 mechanism, forming the triple bond between C2 and C3 while expelling two equivalents of HCl.

- Dissolve 1,2-dichloro-4,4-dimethylpentane (10 mmol) in dry diethyl ether.

- Add NaNH₂ (25 mmol) portion-wise at −78°C under nitrogen.

- Warm the mixture to room temperature and stir for 12 hours.

- Quench with ice-cold water, extract with DCM, and dry over Na₂SO₄.

- Purify via fractional distillation (bp: 110–115°C) to obtain the product (yield: 60–70%).

Challenges and Optimizations

- Steric Hindrance: Bulky tert-butyl groups at C4 may slow elimination, necessitating elevated temperatures or prolonged reaction times.

- Base Selection: NaNH₂ in liquid ammonia enhances reactivity but requires cryogenic conditions.

Acetylide Intermediates and Electrophilic Quenching

Formation of lithium acetylides followed by electrophilic chlorination provides a versatile route to terminal and internal chloroalkynes.

Lithium Acetylide Formation

4,4-Dimethylpent-1-yne reacts with lithium diisopropylamide (LDA) in THF at −78°C to generate a lithium acetylide. Subsequent quenching with electrophilic chlorine sources (e.g., Cl₂, N-chlorosuccinimide) introduces the chlorine atom at the terminal position.

- Add LDA (2.2 mmol) to 4,4-dimethylpent-1-yne (2 mmol) in THF at −78°C.

- Stir for 1 hour, then introduce N-chlorosuccinimide (2.2 mmol).

- Warm to room temperature and stir for 6 hours.

- Extract with ethyl acetate, wash with brine, and concentrate.

- Purify via flash chromatography (hexane) to isolate the product (yield: 50–60%).

Scope and Limitations

- Selectivity: Competing side reactions (e.g., over-chlorination) may occur with excess electrophile.

- Safety: Handling gaseous Cl₂ necessitates specialized equipment.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Large-scale production favors the SOCl₂ route due to its operational simplicity and high throughput. Continuous-flow reactors mitigate safety risks associated with SOCl₂, while in-line neutralization of HCl improves process efficiency.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethylpent-2-ynyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of alcohols or amines.

Addition Reactions: The triple bond in the compound can participate in addition reactions with hydrogen (H2) or halogens (X2), resulting in the formation of alkenes or dihalides.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxylation and ammonia (NH3) for amination.

Addition Reactions: Hydrogenation reactions often use catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

Major Products Formed

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "4,4-Dimethylpent-2-ynyl chloride":

Potential Applications of 1-(4,4-Dimethylpent-2-yn-1-yl)cyclohexan-1-ol

- Biological Activity: 1-(4,4-Dimethylpent-2-yn-1-yl)cyclohexan-1-ol is investigated for potential biological activities, including antimicrobial and antifungal properties.

- Medicinal Chemistry: It has garnered interest in medicinal chemistry due to its potential biological activities.

- Antimicrobial Properties: Derivatives with similar structural motifs have shown efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Anticancer Activity: Research has demonstrated that certain derivatives of this compound can inhibit cancer cell proliferation. A study reported that compounds with similar structures exhibited cytotoxic effects on human cancer cell lines, suggesting potential as anticancer agents.

Reactions of 1-(4,4-Dimethylpent-2-yn-1-yl)cyclohexan-1-ol

- Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

- Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).

- Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) for chlorination.

Mechanism of Action

The mechanism of action of 4,4-dimethylpent-2-ynyl chloride involves its reactivity towards nucleophiles and electrophiles. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The triple bond in the compound also makes it susceptible to addition reactions, where electrophiles can add across the triple bond .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share functional or structural similarities with 4,4-dimethylpent-2-ynyl chloride:

Research Findings

- Fragmentation Pathways :

this compound undergoes ethylene elimination under electron-impact MS, a behavior attributed to its branched alkyne structure. This contrasts with linear propargyl chlorides, which fragment via C-Cl bond cleavage . - Reactivity: The geminal dimethyl groups hinder nucleophilic attack at the alkyne terminus, unlike propargyl chloride, which participates readily in coupling reactions (e.g., Sonogashira).

- Thermodynamic Stability :

The compound’s bulky substituents increase its thermal stability compared to less substituted analogues, reducing undesired polymerization.

Limitations and Gaps in Literature

Existing studies on this compound are sparse and dated, with most data derived from 1970s mass spectrometry research . Direct comparative analyses with modern analogues (e.g., fluorinated or aryl-substituted propargyl chlorides) are absent in the provided evidence. Further investigations into its catalytic applications or spectroscopic properties are warranted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.